
2,5-Undecadiyne, 1-bromo-10-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Undecadiyne, 1-bromo-10-methyl- is an organic compound with a unique structure characterized by a bromo group and a methyl group attached to an undecadiyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Undecadiyne, 1-bromo-10-methyl- typically involves the coupling of appropriate precursors under specific conditions. One common method is the Sonogashira coupling reaction, which involves the reaction of a bromoalkyne with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Undecadiyne, 1-bromo-10-methyl- can undergo several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds or carboxylic acids.
Reduction Reactions: Reduction of the bromo group can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is a typical reducing agent.
Major Products
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
2,5-Undecadiyne, 1-bromo-10-methyl- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of biological systems and the development of bioactive compounds.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2,5-Undecadiyne, 1-bromo-10-methyl- depends on the specific reactions it undergoes. For example:
Substitution Reactions: The bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation Reactions: The compound undergoes electron transfer processes, leading to the formation of oxidized products.
Reduction Reactions: The bromo group is reduced, typically involving the addition of hydrogen atoms.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Undecadiyne: Lacks the bromo and methyl groups, making it less reactive in substitution reactions.
1-Bromo-2,5-Undecadiyne: Similar structure but without the methyl group, affecting its steric and electronic properties.
10-Methyl-2,5-Undecadiyne: Lacks the bromo group, reducing its reactivity in nucleophilic substitution.
Uniqueness
The combination of these functional groups allows for a diverse range of chemical transformations and applications in various fields .
Propiedades
Número CAS |
60187-97-5 |
|---|---|
Fórmula molecular |
C12H17Br |
Peso molecular |
241.17 g/mol |
Nombre IUPAC |
1-bromo-10-methylundeca-2,5-diyne |
InChI |
InChI=1S/C12H17Br/c1-12(2)10-8-6-4-3-5-7-9-11-13/h12H,5-6,8,10-11H2,1-2H3 |
Clave InChI |
WJAMAHUTCANCFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC#CCC#CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


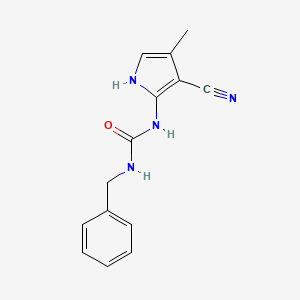

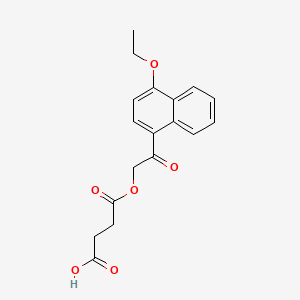
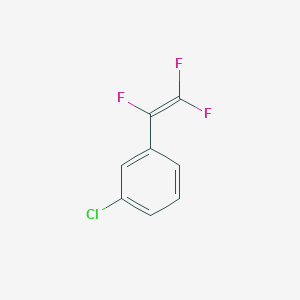

![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)

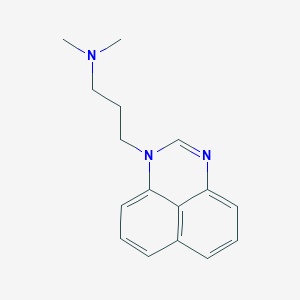
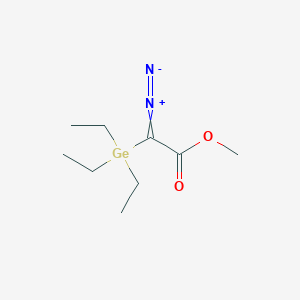
![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
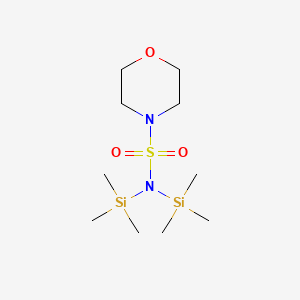
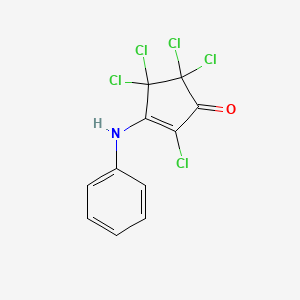
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)
